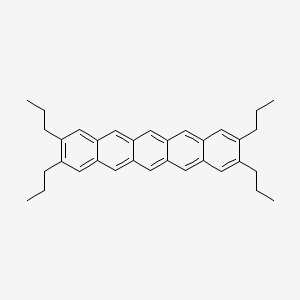![molecular formula C10H22O2 B14234806 1,3-Pentanediol, 2-[(2S)-2-methylbutyl]-, (2S,3R)- CAS No. 506449-74-7](/img/structure/B14234806.png)
1,3-Pentanediol, 2-[(2S)-2-methylbutyl]-, (2S,3R)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Pentanediol, 2-[(2S)-2-methylbutyl]-, (2S,3R)- is an organic compound with the molecular formula C10H22O2. It is a diol, meaning it contains two hydroxyl groups (-OH). This compound is a stereoisomer, specifically the (2S,3R)-enantiomer, which means it has a specific three-dimensional arrangement of atoms that distinguishes it from other isomers.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Pentanediol, 2-[(2S)-2-methylbutyl]-, (2S,3R)- can be achieved through various methods. One common approach involves the reduction of the corresponding diketone or the hydrolysis of the corresponding diester. The reaction conditions typically include the use of reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in an appropriate solvent like tetrahydrofuran (THF) or ethanol.
Industrial Production Methods
Industrial production of this compound may involve catalytic hydrogenation of the corresponding diketone or diester. The process is carried out under controlled temperature and pressure conditions to ensure high yield and purity. Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) are commonly used in these reactions.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Pentanediol, 2-[(2S)-2-methylbutyl]-, (2S,3R)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form alkanes using strong reducing agents.
Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with halogenating agents or acids.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous solution.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) for converting hydroxyl groups to chlorides.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkanes.
Substitution: Formation of alkyl halides.
Applications De Recherche Scientifique
1,3-Pentanediol, 2-[(2S)-2-methylbutyl]-, (2S,3R)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and other biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1,3-Pentanediol, 2-[(2S)-2-methylbutyl]-, (2S,3R)- involves its interaction with specific molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with various biomolecules, influencing their structure and function. The compound may also participate in redox reactions, altering the oxidative state of biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Pentanediol, 2-methyl-, (2S,3S): Another stereoisomer with different spatial arrangement of atoms.
2-Methyl-1,3-pentanediol: A compound with a similar structure but without the specific stereochemistry.
Uniqueness
1,3-Pentanediol, 2-[(2S)-2-methylbutyl]-, (2S,3R)- is unique due to its specific stereochemistry, which can result in different physical and chemical properties compared to its isomers. This uniqueness can influence its reactivity, biological activity, and applications in various fields.
Propriétés
Numéro CAS |
506449-74-7 |
|---|---|
Formule moléculaire |
C10H22O2 |
Poids moléculaire |
174.28 g/mol |
Nom IUPAC |
(2S,3R)-2-[(2S)-2-methylbutyl]pentane-1,3-diol |
InChI |
InChI=1S/C10H22O2/c1-4-8(3)6-9(7-11)10(12)5-2/h8-12H,4-7H2,1-3H3/t8-,9-,10+/m0/s1 |
Clé InChI |
ARCONJADPUUMPL-LPEHRKFASA-N |
SMILES isomérique |
CC[C@H](C)C[C@@H](CO)[C@@H](CC)O |
SMILES canonique |
CCC(C)CC(CO)C(CC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


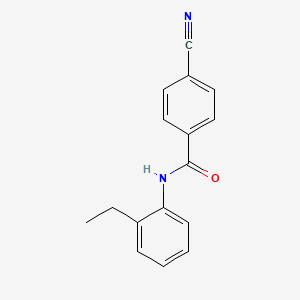
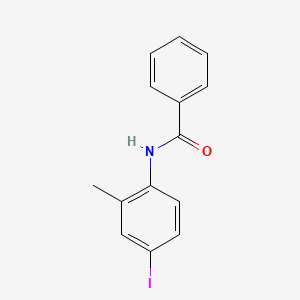
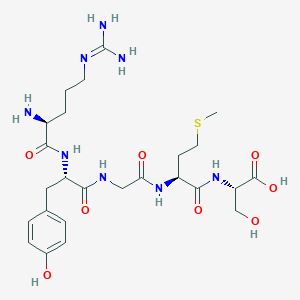
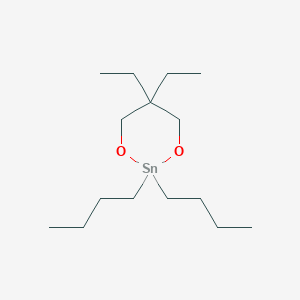
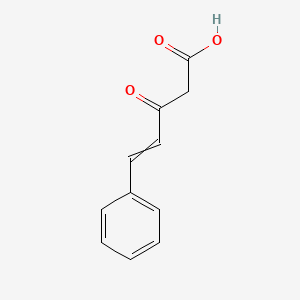
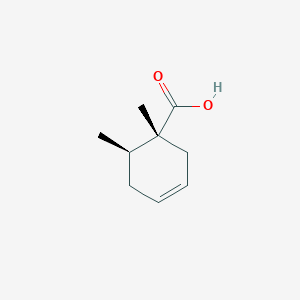
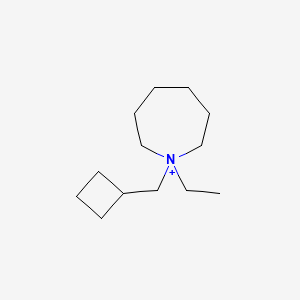
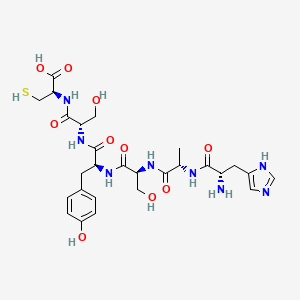
![2,2'-[2,5-Bis(hexyloxy)-1,4-phenylene]bis(1,3,2-dioxaborinane)](/img/structure/B14234785.png)

![[2-(4-Methoxyphenyl)-1,3-dioxan-5-yl]methanol](/img/structure/B14234794.png)
![1,2,3,4,5-pentakis-phenyl-6-[4-(2-phenylethynyl)phenyl]benzene](/img/structure/B14234802.png)
![4-[7-(4,5-Dihydro-1,3-oxazol-2-yl)heptyl]-4'-methyl-2,2'-bipyridine](/img/structure/B14234815.png)
